N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N2O4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
- The compound has been synthesized and evaluated for its anti-inflammatory activity using in vitro and in vivo models, indicating promising results in both models. The binding affinity towards human serum albumin (HSA) was also studied through molecular docking (Nikalje, Hirani, & Nawle, 2015).
Spectroscopic Characterization
- The synthesis and spectroscopic characterization of derivatives of this compound have been conducted, focusing on the reaction and cyclization process (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity
- Several studies have investigated the anticancer activities of derivatives of this compound. For instance, some derivatives were studied for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study synthesized compounds for potential antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
- Research has also been conducted on the antioxidant properties of novel derivatives, highlighting their efficacy as antioxidants. For example, one compound was found to have a radical scavenging ability of 88.9%, comparable to ascorbic acid (Lelyukh, Matiichuk, Flud, Chaban, & Ogurtsov, 2021).
Molecular Conformations
- Studies have also explored different molecular conformations in derivatives, investigating their hydrogen bonding and crystal packing (Fun, Ooi, Nayak, Narayana, & Sarojini, 2012).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-18-7-3-4-8(9(5-7)19-2)14-11(16)6-10-12(17)15-13(20)21-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDUUCTVWNOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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